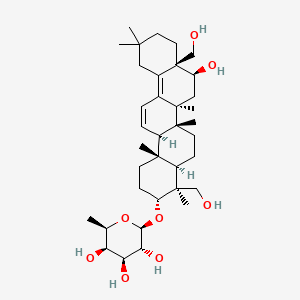

Prosaikogenin D

Description

BenchChem offers high-quality Prosaikogenin D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prosaikogenin D including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H58O8 |

|---|---|

Molecular Weight |

618.8 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[[(3R,4S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26-,27+,28+,29-,30+,32+,33-,34-,35-,36-/m1/s1 |

InChI Key |

UAUUFLADFXKYAU-HMXSDMDBSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Prosaikogenin D: A Technical Guide to its Discovery, Isolation from Bupleurum Species, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prosaikogenin D, a rare secondary triterpenoid (B12794562) saponin (B1150181), has garnered significant interest within the scientific community for its potential therapeutic applications, notably in oncology. This technical guide provides an in-depth overview of the discovery and isolation of Prosaikogenin D from its natural source, plants of the Bupleurum genus. We present detailed experimental protocols for its extraction and purification, including traditional chromatographic methods and more efficient enzymatic hydrolysis approaches. Furthermore, this document summarizes key quantitative data and delves into the current understanding of Prosaikogenin D's biological activities, with a focus on its influence on cellular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Bupleurum, belonging to the family Apiaceae, encompasses approximately 200 species and has a long history of use in traditional medicine, particularly in East Asia.[1] These plants are rich sources of bioactive secondary metabolites, with saikosaponins being the most prominent class.[2] Prosaikogenin D is a monodesmosidic saponin, meaning it has a single sugar chain attached to the aglycone core. It is often found in trace amounts in the plant but can be obtained in higher yields through the hydrolysis of more abundant bidesmosidic saikosaponins, such as Saikosaponin B2.[3] The growing body of research on Prosaikogenin D and its derivatives points towards significant pharmacological potential, including anti-inflammatory and cytotoxic activities.[4][5]

Physicochemical Properties of Prosaikogenin D

| Property | Value | Source |

| Molecular Formula | C36H58O8 | [4] |

| Molecular Weight | 618.84 g/mol | [4] |

| CAS Number | 103629-72-7 | [4] |

| Appearance | White powder | - |

| Solubility | Soluble in methanol, ethanol (B145695); sparingly soluble in water | General saponin characteristics |

Isolation and Purification Methodologies

The isolation of Prosaikogenin D from Bupleurum species can be achieved through direct extraction and chromatographic separation or, more efficiently, through the chemical or enzymatic conversion of more abundant saikosaponins.

Traditional Isolation from Plant Material

This method involves the extraction of total saponins (B1172615) from the dried roots of Bupleurum species, followed by a multi-step chromatographic purification process to isolate Prosaikogenin D.

Experimental Protocol: Isolation by Chromatography

-

Extraction:

-

Pulverize dried roots of Bupleurum bicaule.

-

Extract the powdered material exhaustively with 70% ethanol under reflux.[6]

-

Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.[6] The saikosaponins will be concentrated in the n-butanol fraction.

-

-

Silica (B1680970) Gel Column Chromatography:

-

Prepare a silica gel column packed in chloroform.

-

Apply the dried n-butanol extract to the column.

-

Elute the column with a gradient of increasing polarity, typically starting with a chloroform:methanol mixture and gradually increasing the proportion of methanol. A common gradient system is chloroform:methanol:water.[4]

-

Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with a vanillin-sulfuric acid spray reagent and heating.[4]

-

Combine fractions containing Prosaikogenin D based on TLC profiles.

-

-

Further Purification (MPLC and HPLC):

-

Subject the combined fractions to Medium Pressure Liquid Chromatography (MPLC) on a Rp-C18 column for further separation.[7]

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.[7][8]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[8]

-

Detection: UV detection at a low wavelength (e.g., 205 nm) is suitable for saponins.[9]

-

-

Enzymatic Hydrolysis for Enhanced Yield

A more efficient and environmentally friendly method for obtaining Prosaikogenin D is through the enzymatic hydrolysis of Saikosaponin B2, a more abundant precursor in many Bupleurum species.

Experimental Protocol: Enzymatic Hydrolysis of Saikosaponin B2

-

Reaction Setup:

-

Dissolve Saikosaponin B2 in an appropriate buffer, such as an HAc-NaAc buffer (pH 4.7).[3]

-

Add cellulase (B1617823) to the solution. A typical concentration is 8.00 mg/mL of cellulase for 100 µg/mL of Saikosaponin B2.[3]

-

Incubate the reaction mixture at an optimal temperature, for instance, 60°C for 33 hours.[3]

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by TLC or HPLC to confirm the conversion of Saikosaponin B2 to Prosaikogenin D.

-

Upon completion, stop the reaction by heat inactivation of the enzyme.

-

Extract the product with a suitable organic solvent like ethyl acetate.

-

-

Purification:

-

Purify the resulting Prosaikogenin D using the chromatographic techniques described in section 3.1. (Silica Gel Chromatography and/or Preparative HPLC).

-

Quantitative Data from Enzymatic Hydrolysis

| Parameter | Value | Source |

| Substrate | Saikosaponin B2 | [3] |

| Enzyme | Cellulase | [3] |

| Conversion Ratio | 95.04% | [3] |

| Purity (Post-purification) | >98% | [10] |

Biological Activities and Signaling Pathways

Prosaikogenin D exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most studied. While direct research on the signaling pathways of Prosaikogenin D is still emerging, studies on its precursor, Saikosaponin D, provide significant insights into its probable mechanisms of action.

Anti-Cancer Activity

Prosaikogenin D has been shown to suppress the proliferation of cancer cells, such as the A549 lung cancer cell line.[4] The cytotoxic effects of related saikosaponins are often attributed to the induction of apoptosis.

Signaling Pathways in Cancer

-

MKK4-JNK Signaling Pathway: Saikosaponin D has been demonstrated to inhibit the proliferation of pancreatic cancer cells and promote apoptosis by activating the MKK4-JNK signaling pathway.[5][11] This pathway is a critical regulator of cell death and survival.

Anti-inflammatory Activity

The anti-inflammatory effects of saikosaponins are well-documented.[5] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways.

Signaling Pathways in Inflammation

-

NF-κB Signaling Pathway: Saikosaponin D has been shown to exert anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines and enzymes like iNOS and COX-2.[1][13]

Future Perspectives

Prosaikogenin D represents a promising lead compound for the development of novel therapeutics, particularly in the fields of oncology and inflammatory diseases. Future research should focus on several key areas:

-

Optimization of Production: Further development of enzymatic and microbial biotransformation methods could lead to more sustainable and scalable production of Prosaikogenin D.

-

Mechanism of Action: Detailed studies are needed to fully elucidate the specific molecular targets and signaling pathways directly modulated by Prosaikogenin D.

-

In Vivo Studies: Comprehensive in vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety profile of Prosaikogenin D in relevant disease models.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of Prosaikogenin D analogs could lead to the discovery of derivatives with improved potency and selectivity.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, isolation, and biological significance of Prosaikogenin D. The detailed protocols and summarized data offer a valuable resource for researchers in the field. The potent anti-cancer and anti-inflammatory activities of Prosaikogenin D, coupled with a growing understanding of its molecular mechanisms, underscore its potential as a valuable natural product for future drug development endeavors. Continued investigation into this fascinating molecule is warranted to unlock its full therapeutic potential.

References

- 1. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellsignal.com [cellsignal.com]

- 3. Anti-inflammatory activity of prosapogenin methyl ester of platycodin D via nuclear factor-kappaB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Saikosaponin D: review on the antitumour effects, toxicity and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Interference with NF-κB signaling pathway by pathogen-encoded proteases: global and selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification of saikosaponins a, c and d. Application of large-scale reversed high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4–JNK Signaling Pathway in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Prosaikogenin D: A Technical Guide to its Emergence as a Key Metabolite of Saikosaponin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saikosaponin D (SSD), a prominent triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Bupleurum species, has garnered significant attention for its diverse pharmacological activities, particularly its anti-cancer properties. However, the therapeutic potential of SSD is intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of Prosaikogenin D, a primary and more bioactive metabolite of Saikosaponin D. We delve into the biotransformation process, collate available quantitative data on its biological activity, and provide detailed experimental methodologies for its production and evaluation. Furthermore, this guide illustrates the key signaling pathways implicated in the action of the parent compound, Saikosaponin D, offering insights into the potential mechanisms of its metabolites.

Introduction: The Metabolic Activation of Saikosaponin D

Saikosaponins are the major bioactive constituents of Bupleuri Radix, a staple in traditional medicine. Among them, Saikosaponin D (SSD) is recognized for its potent anti-tumor effects. However, like many natural products, the oral bioavailability of SSD is limited. The true in vivo efficacy of SSD is largely attributed to its metabolic conversion into more readily absorbed and biologically active metabolites, such as Prosaikogenin D. This biotransformation is primarily mediated by the enzymatic activity of gut microbiota.[1] Understanding this metabolic pathway is crucial for the rational design and development of novel therapeutics based on saikosaponins.

Biotransformation of Saikosaponin D to Prosaikogenin D

The conversion of Saikosaponin D to Prosaikogenin D involves the enzymatic hydrolysis of the sugar moieties attached to the sapogenin core. While specific protocols for the direct conversion of Saikosaponin D to Prosaikogenin D are not extensively detailed in the available literature, a highly efficient method for the enzymatic hydrolysis of the structurally similar Saikosaponin B2 to Prosaikogenin D has been established and can be adapted.[2][3] This process typically involves the use of cellulase (B1617823) enzymes.

Furthermore, studies on the metabolism of Saikosaponin D by human intestinal bacteria have identified specific strains, such as Eubacterium sp. A-44, capable of hydrolyzing saikosaponins to their corresponding prosaikogenins and saikogenins.[4]

Experimental Protocol: Enzymatic Hydrolysis of Saikosaponin B2 to Prosaikogenin D

This protocol, developed for Saikosaponin B2, provides a robust framework for the generation of Prosaikogenin D.[2][3]

Materials:

-

Saikosaponin B2

-

Cellulase

-

Acetic acid-sodium acetate (B1210297) (HAc-NaAc) buffer (pH 4.7)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a solution of Saikosaponin B2 at a concentration of 100 µg/mL in HAc-NaAc buffer (pH 4.7).

-

Add cellulase to the Saikosaponin B2 solution to a final concentration of 8.00 mg/mL.

-

Incubate the reaction mixture at 60°C for 33 hours.

-

Monitor the conversion of Saikosaponin B2 to Prosaikogenin D periodically by HPLC.

-

Upon completion, the product can be purified using standard chromatographic techniques.

This optimized protocol has been reported to achieve a conversion ratio of up to 95.04%.[2][3]

Biological Activity of Saikosaponin Metabolites

While quantitative data specifically for Prosaikogenin D is limited in the reviewed literature, studies on the closely related metabolite, Prosaikogenin G (derived from Saikosaponin D), provide valuable insights into the enhanced bioactivity of these metabolites compared to the parent compound.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic effects of Saikosaponin D and its metabolite, Prosaikogenin G, against the human colon cancer cell line HCT 116.

| Compound | Cell Line | IC50 (µM) | Assay | Reference |

| Saikosaponin D | HCT 116 | 4.26 | Not Specified | [5] |

| Prosaikogenin G | HCT 116 | 8.49 | Not Specified | [5] |

Note: While Prosaikogenin G shows a higher IC50 value in this specific study, it is generally accepted that the deglycosylated metabolites of saikosaponins exhibit enhanced bioavailability and bioactivity in vivo.

Experimental Methodologies for Biological Evaluation

The following protocols are standard methods used to assess the anticancer properties of compounds like Prosaikogenin D.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Prosaikogenin D for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

-

Treat cells with Prosaikogenin D for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

Western Blot Analysis of Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Procedure:

-

Treat cells with Prosaikogenin D and lyse them to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target signaling protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways Modulated by Saikosaponin D

While specific signaling pathways for Prosaikogenin D are yet to be fully elucidated, extensive research on its parent compound, Saikosaponin D, has revealed its ability to modulate several key pathways involved in cancer cell proliferation and apoptosis. It is plausible that Prosaikogenin D exerts its effects through similar or related mechanisms.

MKK4-JNK Signaling Pathway

In pancreatic cancer cells, Saikosaponin D has been shown to inhibit proliferation and promote apoptosis by activating the MKK4-JNK signaling pathway.[6][7] This leads to the phosphorylation of JNK and its downstream target c-Jun, ultimately resulting in the cleavage of caspases 3 and 9 and an increase in the expression of the pro-apoptotic protein FoxO3a.[6]

Caption: Saikosaponin D-induced apoptosis via the MKK4-JNK pathway.

Experimental Workflow for Elucidating Signaling Pathways

The following workflow illustrates a typical experimental approach to investigate the effect of a compound like Prosaikogenin D on cellular signaling pathways.

Caption: Workflow for investigating Prosaikogenin D's effect on signaling.

Conclusion and Future Directions

Prosaikogenin D, as a key metabolite of Saikosaponin D, represents a promising avenue for the development of novel anticancer therapeutics. The biotransformation of Saikosaponin D into Prosaikogenin D underscores the importance of considering metabolic activation in the study of natural products. While the current body of literature provides a strong foundation, further research is warranted to:

-

Establish a standardized and efficient protocol for the specific conversion of Saikosaponin D to Prosaikogenin D.

-

Generate comprehensive quantitative data on the biological activities of Prosaikogenin D across a wide range of cancer cell lines.

-

Elucidate the specific signaling pathways directly modulated by Prosaikogenin D to better understand its mechanism of action.

A deeper understanding of Prosaikogenin D will undoubtedly accelerate the translation of this promising natural product metabolite into clinical applications for cancer therapy.

References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4–JNK Signaling Pathway in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biosynthesis of Prosaikogenin D: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Experimental Methodologies, and Regulatory Networks

Introduction

Prosaikogenin D, a triterpenoid (B12794562) saponin (B1150181), has garnered significant interest within the scientific community for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biosynthetic pathway of Prosaikogenin D, detailing the precursor molecules, key enzymatic steps, and regulatory mechanisms. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Core Biosynthesis Pathway of Prosaikogenin D

The biosynthesis of Prosaikogenin D is a multi-step process that originates from the general isoprenoid pathway in plants. The pathway can be broadly divided into three main stages: the formation of the triterpenoid backbone, the functionalization of this backbone, and the final glycosylation and subsequent hydrolysis to yield Prosaikogenin D. The immediate precursor to Prosaikogenin D is Saikosaponin B2, which undergoes enzymatic hydrolysis to yield the final product[1].

Formation of the Triterpenoid Backbone: From Isopentenyl Pyrophosphate to β-Amyrin

The initial steps of saikosaponin biosynthesis are shared with other isoprenoids and occur through both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the universal C5 building block, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[2]. These precursors are sequentially condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation reaction by squalene (B77637) synthase (SS) to form squalene. Squalene epoxidase (SE) then catalyzes the epoxidation of squalene to 2,3-oxidosqualene[2].

The first committed step in saikosaponin biosynthesis is the cyclization of 2,3-oxidosqualene (B107256), catalyzed by β-amyrin synthase (BAS) , to produce the pentacyclic triterpenoid skeleton, β-amyrin[2][3][4].

Functionalization of the β-Amyrin Backbone: Oxidation by Cytochrome P450s

Following the formation of the β-amyrin core, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s) . These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the triterpenoid skeleton, leading to a diverse array of sapogenins[2][3]. While the exact P450s involved in the biosynthesis of the aglycone of Saikosaponin B2 are not fully elucidated, it is known that P450s are crucial for the hydroxylation and oxidation steps that differentiate the various saikosaponin structures[5][6].

Glycosylation to Form Saikosaponin B2: The Role of UDP-Glycosyltransferases

The oxidized β-amyrin backbone is then glycosylated by UDP-glycosyltransferases (UGTs) . These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose, to the sapogenin, forming the glycosidic bonds characteristic of saponins[3][7]. The specific UGTs responsible for the glycosylation of the Saikosaponin B2 precursor attach sugar molecules at defined positions, leading to the formation of Saikosaponin B2.

Final Step: Enzymatic Hydrolysis to Prosaikogenin D

Prosaikogenin D is a secondary saponin, meaning it is derived from a more complex saponin precursor. In this case, Prosaikogenin D is formed through the enzymatic hydrolysis of Saikosaponin B2, a process that involves the cleavage of one or more sugar moieties[1]. This hydrolysis can be catalyzed by various glycosidases, such as cellulase, and has been demonstrated in vitro[1]. While the specific endogenous plant enzymes responsible for this conversion in vivo are not fully characterized, this final step is critical for the formation of Prosaikogenin D.

Quantitative Data

The accumulation of saikosaponins, including the precursor to Prosaikogenin D, can vary significantly between different Bupleurum species and even within different parts of the same plant. The following tables summarize available quantitative data on saikosaponin content.

Table 1: Total Saikosaponin Content in Various Bupleurum Species

| Bupleurum Species | Total Saikosaponin Content (mg/g dry weight) | Reference |

| B. falcatum 'Mishima' | 12.82 | [2] |

| B. falcatum | 6.70 | [2] |

| B. latissimum | 4.90 | [2] |

| B. chinense | 13.6 | [8] |

| B. scorzonerifolium | 5.8 - 19.5 | [8] |

Table 2: Content of Major Saikosaponins in Bupleurum falcatum L.

| Saikosaponin | Content (% of total saikosaponins) | Reference |

| Saikosaponin A | 6.52 - 7.10 | [6] |

| Saikosaponin C | Not specified | [6] |

| Saikosaponin D | Not specified | [6] |

| Saikosaponin B2 | Not specified | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Prosaikogenin D biosynthesis.

Saikosaponin Extraction and Quantification by HPLC

Objective: To extract and quantify saikosaponins, including Saikosaponin B2, from plant material.

Protocol:

-

Sample Preparation: Dry the plant material (e.g., roots of Bupleurum species) at 60°C and grind into a fine powder.

-

Extraction:

-

Weigh 1.0 g of the powdered sample and place it in a flask.

-

Add 50 mL of 70% ethanol.

-

Perform ultrasonic-assisted extraction for 60 minutes at 47°C[9].

-

Alternatively, reflux the sample with methanol (B129727) for 2 hours.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

Dissolve the crude extract in an appropriate solvent.

-

Load the solution onto a C18 SPE cartridge.

-

Wash with a non-polar solvent to remove impurities.

-

Elute the saikosaponins with a more polar solvent (e.g., methanol).

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[9].

-

Mobile Phase: A gradient of acetonitrile (B52724) and water[9][10].

-

Start with a lower concentration of acetonitrile and gradually increase it over the run.

-

-

Flow Rate: 1.0 mL/min[9].

-

Detection: UV detector at 210 nm or Evaporative Light Scattering Detector (ELSD)[9][10].

-

Quantification: Prepare a standard curve using a certified reference standard of Saikosaponin B2. Calculate the concentration in the sample based on the peak area.

-

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

Objective: To quantify the expression levels of genes involved in the saikosaponin biosynthetic pathway.

Protocol:

-

RNA Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design:

-

Design gene-specific primers for the target genes (e.g., BAS, P450s, UGTs) and a reference gene (e.g., actin or ubiquitin) using primer design software.

-

-

RT-qPCR Reaction:

-

Prepare a reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green master mix.

-

Perform the RT-qPCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene[11].

-

In Vitro Enzyme Assay for β-Amyrin Synthase (BAS)

Objective: To determine the enzymatic activity of β-amyrin synthase.

Protocol:

-

Enzyme Source:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).

-

Add the substrate, 2,3-oxidosqualene (typically dissolved in a detergent like Triton X-100).

-

Add the purified enzyme or microsomal fraction.

-

-

Incubation:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

-

Product Extraction:

-

Stop the reaction by adding a strong base (e.g., KOH in methanol).

-

Extract the products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

-

Product Analysis:

-

Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Identify and quantify the β-amyrin produced by comparing it to an authentic standard.

-

Signaling Pathways and Experimental Workflows

The biosynthesis of saikosaponins is regulated by various signaling molecules, with methyl jasmonate (MeJA) being a key elicitor[5][12]. The following diagrams illustrate the proposed biosynthetic pathway, the MeJA signaling cascade, and a general workflow for elucidating the biosynthesis of Prosaikogenin D.

Caption: Proposed biosynthetic pathway of Prosaikogenin D in plants.

Caption: Simplified MeJA signaling pathway regulating saikosaponin biosynthesis.

References

- 1. Synthetic biology of plant natural products: From pathway elucidation to engineered biosynthesis in plant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gauravpublications.s3.amazonaws.com [gauravpublications.s3.amazonaws.com]

- 3. Frontiers | Chemoproteomics approach to elucidating biosynthetic pathway of plant natural products [frontiersin.org]

- 4. Molecular cloning, functional characterization and expression of the β-amyrin synthase gene involved in saikosaponin biosynthesis in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative Transcriptome Analysis Provides Insights into the Molecular Mechanism Underlying the Effect of MeJA Treatment on the Biosynthesis of Saikosaponins in Bupleurum chinense DC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multi-strategy ugt mining, modification and glycosyl donor synthesis facilitate the production of triterpenoid saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. primo.lib.umn.edu [primo.lib.umn.edu]

- 12. Kinetics of cytochrome P450 enzymes for metabolism of sodium tanshinone IIA sulfonate in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Prosaikogenin D: A Technical Guide to its Pharmacological Properties

Disclaimer: Direct and extensive research on the pharmacological properties of Prosaikogenin D is currently limited in publicly available scientific literature. Prosaikogenin D is primarily recognized as a significant intestinal metabolite of Saikosaponin D (SSD), a bioactive triterpenoid (B12794562) saponin (B1150181) extracted from the roots of Bupleurum species. Consequently, much of the understanding of Prosaikogenin D's potential therapeutic effects is extrapolated from studies conducted on its precursor, Saikosaponin D. This guide provides a comprehensive overview based on the available information, highlighting the areas where further research is needed.

Introduction

Prosaikogenin D is a natural product derived from the metabolism of Saikosaponin D. As a metabolite, its pharmacological profile is of significant interest to researchers in drug discovery and development, particularly in the field of oncology. The therapeutic potential of Saikosaponin D has been widely investigated, and it is understood that its biotransformation into metabolites like Prosaikogenin D is a crucial step in its mechanism of action. This document aims to collate the existing data on Prosaikogenin D and provide a technical framework for its study.

Quantitative Data on Anti-Cancer Activity

Quantitative data on the direct anti-cancer activity of Prosaikogenin D is scarce. However, studies on closely related prosaikogenins, also derived from Saikosaponin D, provide valuable insights into the potential potency of this class of compounds. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Prosaikogenin G and its precursors against the HCT 116 human colon cancer cell line.

| Compound | Cell Line | IC50 (µM) | Citation |

| Saikosaponin A | HCT 116 | 2.83 | [1] |

| Saikosaponin D | HCT 116 | 4.26 | [1] |

| Prosaikogenin F | HCT 116 | 14.21 | [1] |

| Prosaikogenin G | HCT 116 | 8.49 | [1] |

Note: The data presented is for Prosaikogenin G, a structurally similar metabolite of Saikosaponin D. Further studies are required to determine the specific IC50 value for Prosaikogenin D.

Experimental Protocols

To determine the cytotoxic effects and IC50 values of compounds like Prosaikogenin D, a variety of in vitro assays can be employed. The following is a representative protocol for a Cell Counting Kit-8 (CCK-8) assay, a common method for assessing cell viability.

Cell Viability Assay using CCK-8

Objective: To determine the concentration of Prosaikogenin D that inhibits the growth of a specific cancer cell line by 50% (IC50).

Materials:

-

Cancer cell line of interest (e.g., HCT 116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Prosaikogenin D (dissolved in a suitable solvent like DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of Prosaikogenin D in the complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Prosaikogenin D. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Assay:

-

Add 10 µL of the CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the cell viability percentage for each concentration using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

-

Plot a dose-response curve with the concentration of Prosaikogenin D on the x-axis and the cell viability on the y-axis.

-

Determine the IC50 value from the curve.

-

Signaling Pathways

The precise signaling pathways modulated by Prosaikogenin D have not been fully elucidated. However, based on the extensive research on its parent compound, Saikosaponin D, it is hypothesized that Prosaikogenin D may exert its anti-cancer effects through the induction of apoptosis (programmed cell death) and autophagy.

One of the key pathways implicated in Saikosaponin D-induced apoptosis in pancreatic cancer cells is the MKK4-JNK signaling pathway[2]. It is plausible that Prosaikogenin D, as an active metabolite, could also mediate its effects through this or similar pathways.

Hypothetical Signaling Pathway for Prosaikogenin D-Induced Apoptosis

The following diagram illustrates the potential MKK4-JNK signaling cascade that could be activated by Prosaikogenin D, leading to apoptosis in cancer cells.

Caption: Potential MKK4-JNK signaling pathway for Prosaikogenin D-induced apoptosis.

Conclusion and Future Directions

Prosaikogenin D represents a promising area of research in the development of novel anti-cancer therapeutics. As a key metabolite of Saikosaponin D, it is likely to possess significant pharmacological activity. However, the current body of literature lacks specific, in-depth data on Prosaikogenin D itself.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for isolating or synthesizing pure Prosaikogenin D to enable direct pharmacological testing.

-

In Vitro Studies: Conducting comprehensive in vitro studies to determine the IC50 values of Prosaikogenin D against a wide panel of cancer cell lines.

-

Mechanism of Action: Elucidating the specific signaling pathways and molecular targets of Prosaikogenin D to understand its anti-cancer mechanisms.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of Prosaikogenin D in preclinical animal models.

-

Pharmacokinetics: Characterizing the pharmacokinetic profile of Prosaikogenin D to understand its absorption, distribution, metabolism, and excretion.

A more thorough investigation into the pharmacological properties of Prosaikogenin D will be instrumental in unlocking its full therapeutic potential.

References

- 1. Production of Prosaikogenin F, Prosaikogenin G, Saikogenin F and Saikogenin G by the Recombinant Enzymatic Hydrolysis of Saikosaponin and their Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4–JNK Signaling Pathway in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Prosaikogenin D: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosaikogenin D is a triterpenoid (B12794562) saponin, a metabolite of the naturally occurring compound Saikosaponin D found in the roots of Bupleurum species. Saikosaponin D has garnered significant attention in oncological research for its potent anti-cancer properties. Upon oral administration, Saikosaponin D is metabolized in the gastrointestinal tract to its active form, Prosaikogenin D, which is then absorbed into the bloodstream. This whitepaper provides an in-depth technical overview of the proposed mechanism of action of Prosaikogenin D in cancer cells, drawing upon the extensive research conducted on its parent compound, Saikosaponin D. The focus will be on its role in inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis, supported by quantitative data and detailed experimental protocols.

Core Anti-Cancer Mechanisms

The anti-tumor activity of Prosaikogenin D is believed to be multifaceted, primarily targeting the fundamental processes of cancer cell survival and proliferation. The key mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and preventing the spread of cancer cells to distant organs (metastasis).

Induction of Apoptosis

Prosaikogenin D is proposed to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often mediated by an increase in intracellular reactive oxygen species (ROS).

Intrinsic Pathway:

The intrinsic pathway is initiated by intracellular stress, leading to mitochondrial dysfunction. Prosaikogenin D is thought to disrupt the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the permeabilization of the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to apoptotic cell death.

Extrinsic Pathway:

The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface. Evidence suggests that Saikosaponin D, and by extension Prosaikogenin D, can upregulate the expression of death receptors like Fas, leading to the activation of caspase-8, which in turn activates the executioner caspases.

Role of Reactive Oxygen Species (ROS):

A significant body of evidence points to the role of ROS as a key mediator of Prosaikogenin D-induced apoptosis. The accumulation of ROS can damage cellular components, including mitochondria, and activate stress-related signaling pathways, such as the JNK pathway, which further promotes apoptosis.

Cell Cycle Arrest

Prosaikogenin D is hypothesized to interfere with the normal progression of the cell cycle, forcing cancer cells to halt at specific checkpoints, primarily the G1/S or G2/M transitions. This prevents the cells from replicating their DNA and dividing. The arrest is often associated with the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, a decrease in the expression of Cyclin D1 and an increase in the expression of CDK inhibitors (e.g., p21, p27) have been observed following treatment with Saikosaponin D.

Inhibition of Metastasis

The spread of cancer cells to distant sites is a major cause of mortality. Prosaikogenin D is believed to possess anti-metastatic properties by inhibiting key steps in the metastatic cascade, including cell migration and invasion. This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a critical step for cancer cell invasion.

Key Signaling Pathways Modulated by Prosaikogenin D

The anti-cancer effects of Prosaikogenin D are orchestrated through the modulation of several critical intracellular signaling pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting cell proliferation, survival, and angiogenesis. Saikosaponin D has been shown to inhibit the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes involved in tumor progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is another crucial regulator of cancer cell survival, proliferation, and inflammation. Saikosaponin D has been demonstrated to suppress the activation of NF-κB, leading to the downregulation of anti-apoptotic and pro-inflammatory genes.

MKK4-JNK Signaling Pathway

The Mitogen-activated protein kinase kinase 4 (MKK4) and c-Jun N-terminal kinase (JNK) signaling pathway is a key regulator of cellular stress responses, including apoptosis. Saikosaponin D has been shown to activate the MKK4-JNK pathway, leading to the induction of apoptosis in cancer cells.

Quantitative Data

While direct quantitative data for Prosaikogenin D is limited in the current literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values of its parent compound, Saikosaponin D, and related prosaikogenins in various cancer cell lines. This data provides a strong indication of the potential potency of Prosaikogenin D.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Saikosaponin D | HCT 116 (Colon) | 4.26 | [1] |

| Prosaikogenin G | HCT 116 (Colon) | 8.49 | [1] |

| Prosaikogenin F | HCT 116 (Colon) | 14.21 | [1] |

| Saikosaponin D | A549 (Lung) | ~5-20 | [2] |

| Saikosaponin D | H1299 (Lung) | ~5-20 | [2] |

| Saikosaponin D | HepG2 (Liver) | ~10 | [3] |

| Saikosaponin D | DU145 (Prostate) | ~2.5-50 | [2] |

| Saikosaponin D | HCC1937 (Breast) | ~13-100 | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of the anti-cancer effects of Prosaikogenin D and its analogues.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of Prosaikogenin D on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Prosaikogenin D and a vehicle control for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Prosaikogenin D.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate and treat with Prosaikogenin D for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of Prosaikogenin D on the cell cycle distribution of cancer cells.

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to differentiate cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Seed cells and treat with Prosaikogenin D as described for the apoptosis assay.

-

Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

Objective: To detect the expression and phosphorylation status of key signaling proteins.

Protocol:

-

Lyse Prosaikogenin D-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Transwell Invasion Assay

Objective: To assess the effect of Prosaikogenin D on the invasive potential of cancer cells.

Principle: The Transwell chamber consists of two compartments separated by a porous membrane coated with Matrigel, which mimics the extracellular matrix. The ability of cells to invade through the Matrigel and migrate to the lower chamber in response to a chemoattractant is quantified.

Protocol:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cancer cells in serum-free medium in the upper chamber.

-

Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Treat the cells in the upper chamber with Prosaikogenin D.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells under a microscope.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.

Caption: Prosaikogenin D induced apoptosis pathway.

References

A Technical Guide to the Anti-inflammatory Effects of Prosaikogenin D and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the anti-inflammatory properties of Prosaikogenin D (PrsD) is limited. Studies indicate that its derivative, Prosaikogenin D methyl ester (PrsDMe), exhibits significant anti-inflammatory activity. This document provides a comprehensive overview of the anti-inflammatory effects of PrsDMe and the closely related compound, Saikosaponin D (SSD), to infer the potential mechanisms and activities related to Prosaikogenin D.

Introduction

Prosaikogenin D is a triterpenoid (B12794562) saponin, a class of natural products known for a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects[1][2]. It is a derivative of more complex saponins (B1172615) like Platycodin D and Saikosaponin D (SSD)[3][4]. While SSD and other saponins are extensively studied for their therapeutic potential, direct evidence for Prosaikogenin D's anti-inflammatory action is sparse.

A key study investigating the anti-inflammatory activities of prosapogenin (B1211922) D (PrsD) and its methyl ester (PrsDMe) found that PrsDMe concentration-dependently inhibited the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages[3]. Conversely, the same study noted that Prosaikogenin D itself did not inhibit nitric oxide (NO) production, suggesting that methylation of the carboxyl group is crucial for this specific activity[3].

This technical guide will focus on the demonstrated anti-inflammatory effects of Prosaikogenin D methyl ester (PrsDMe) and Saikosaponin D (SSD). By examining their mechanisms of action, particularly the inhibition of the NF-κB and MAPK signaling pathways, we can construct a detailed picture of the anti-inflammatory potential of this family of compounds.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of PrsDMe and SSD has been quantified in various in vitro and in vivo models. The data highlights their efficacy in inhibiting key inflammatory markers and processes.

In Vitro Anti-inflammatory Activity

PrsDMe and SSD have been shown to inhibit the production of pro-inflammatory mediators in macrophage cell lines, such as RAW 264.7, upon stimulation with LPS[3][4][5].

Table 1: In Vitro Effects of Prosaikogenin D Methyl Ester (PrsDMe) and Saikosaponin D (SSD) on Inflammatory Mediators

| Compound | Model System | Mediator | Effect | Reference |

| PrsDMe | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | Concentration-dependent inhibition | [3] |

| Prostaglandin E2 (PGE2) | Concentration-dependent inhibition | [3] | ||

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | [3] | ||

| Cyclooxygenase-2 (COX-2) | Inhibition of expression | [3] | ||

| SSD | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | Significant reduction | [4][6] |

| Prostaglandin E2 (PGE2) | Significant reduction | [4][6] | ||

| Tumor Necrosis Factor-α (TNF-α) | Dose-dependent suppression | [4][6] | ||

| Interleukin-6 (IL-6) | Dose-dependent suppression | [4][6] | ||

| Interleukin-1β (IL-1β) | Decreased expression | [4] | ||

| E-selectin binding to THP-1 cells | E-selectin | IC50 of 1.8 µM | [7] | |

| L-selectin binding to THP-1 cells | L-selectin | IC50 of 3.0 µM | [7] | |

| P-selectin binding to THP-1 cells | P-selectin | IC50 of 4.3 µM | [7] |

In Vivo Anti-inflammatory Activity

The efficacy of these compounds has been validated in animal models of acute and chronic inflammation.

Table 2: In Vivo Anti-inflammatory Effects of Prosaikogenin D Methyl Ester (PrsDMe) and Saikosaponin D (SSD)

| Compound | Animal Model | Effect | Reference |

| PrsDMe | Carrageenan-induced paw edema (mice) | Demonstrated acute anti-inflammatory activity | [3] |

| Adjuvant-induced arthritis (mice) | Showed anti-arthritic activity | [3] | |

| SSD | Carrageenan-induced paw edema (rats) | Significant anti-inflammatory activity | [6] |

| Acetic acid-induced vascular permeability (mice) | Significant anti-inflammatory activity | [6] | |

| Acetaminophen-induced liver injury (mice) | Suppressed pro-inflammatory cytokines | [7] |

Core Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of PrsDMe and related saponins are primarily attributed to their ability to modulate key intracellular signaling cascades, namely the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.

PrsDMe has been shown to inhibit the degradation of IκB, thereby preventing NF-κB activation and its subsequent translocation to the nucleus[3]. Similarly, SSD exerts its anti-inflammatory effects by suppressing the activation of the NF-κB signaling pathway[4][5].

Modulation of MAPK Pathways

The MAPK family of proteins (including ERK, JNK, and p38) is another critical signaling pathway that regulates the production of inflammatory mediators. LPS stimulation can activate MAPKs, which in turn can contribute to the activation of transcription factors like NF-κB and AP-1, further amplifying the inflammatory response. Studies on SSD have shown it can down-regulate the MAPK signaling pathway, contributing to its anti-inflammatory effects[7].

Experimental Protocols

The following sections detail the standard methodologies used to evaluate the anti-inflammatory effects of compounds like PrsDMe and SSD.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This model is widely used for screening anti-inflammatory compounds.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator[8][9].

-

Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various non-toxic concentrations of the test compound (e.g., PrsDMe) for 1-3 hours[8][10].

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 18-24 hours)[8][11].

-

Measurement of Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay[9][10]. The absorbance is read at 540 nm.

-

Measurement of Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[8][11].

-

Western Blot Analysis (iNOS, COX-2, IκB): Cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific primary antibodies against iNOS, COX-2, IκB, and a loading control (e.g., β-actin). This allows for the visualization and quantification of protein expression levels[4][10].

In Vivo: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute anti-inflammatory activity[12][13].

-

Animals: Male Sprague-Dawley rats or mice are typically used[14][15].

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Treatment: Animals are divided into groups (control, positive control like Indomethacin, and test compound groups). The test compound (e.g., PrsDMe) is administered, typically intraperitoneally or orally, 30-60 minutes before the carrageenan injection[15].

-

Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each animal[15][16].

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection[15].

-

Data Analysis: The degree of swelling is calculated by the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group.

In Vivo: Adjuvant-Induced Arthritis (AIA)

This model is used to study chronic inflammation and is relevant to rheumatoid arthritis[17][18].

-

Animals: Susceptible rat strains, such as Lewis or Sprague-Dawley rats, are used[1][19].

-

Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the footpad or the base of the tail[17][18].

-

Treatment Protocol: Administration of the test compound (e.g., PrsDMe) can begin on the day of adjuvant injection (prophylactic) or after the onset of clinical signs of arthritis (therapeutic). Dosing is typically performed daily for a period of 14-21 days[1].

-

Assessment of Arthritis: The severity of arthritis is assessed regularly by:

-

Histopathology: At the end of the study, ankle joints can be collected for histopathological examination to assess inflammation, pannus formation, and cartilage/bone erosion.

Conclusion

While direct evidence for the anti-inflammatory activity of Prosaikogenin D is currently lacking, substantial research on its methylated derivative, Prosaikogenin D methyl ester, and the related compound Saikosaponin D, provides a strong basis for its potential in this area. The primary mechanism of action for these saponins involves the potent inhibition of the NF-κB signaling pathway, a cornerstone of the inflammatory response. This is achieved by preventing the degradation of the inhibitory protein IκB, which halts the nuclear translocation of NF-κB and the subsequent transcription of numerous pro-inflammatory genes like iNOS, COX-2, TNF-α, and IL-6[3][4]. Furthermore, modulation of the MAPK pathway presents another key mechanism through which these compounds can exert their anti-inflammatory effects[7].

The quantitative in vitro and in vivo data for PrsDMe and SSD demonstrate significant efficacy in reducing inflammatory mediators and alleviating symptoms in established animal models of acute and chronic inflammation[3][6]. These findings underscore the therapeutic potential of this class of triterpenoid saponins and suggest that further investigation into Prosaikogenin D and its derivatives is warranted for the development of novel anti-inflammatory agents. Future research should aim to directly quantify the activity of Prosaikogenin D and elucidate the structure-activity relationships that govern the anti-inflammatory effects within this chemical family.

References

- 1. maokangbio.com [maokangbio.com]

- 2. The anti-inflammatory effects of saponins from natural herbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activity of prosapogenin methyl ester of platycodin D via nuclear factor-kappaB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemotherapeutic Potential of Saikosaponin D: Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saikosaponin a and its epimer saikosaponin d exhibit anti-inflammatory activity by suppressing activation of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.monash.edu [research.monash.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mdpi.com [mdpi.com]

- 9. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]

- 11. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 14. inotiv.com [inotiv.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 17. chondrex.com [chondrex.com]

- 18. Adjuvant-Induced Arthritis Model [chondrex.com]

- 19. researchgate.net [researchgate.net]

- 20. jove.com [jove.com]

Prosaikogenin D: An In-Depth Technical Guide on its In Vivo Bioactivities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prosaikogenin D, a sapogenin derivative of various saikosaponins, is emerging as a molecule of significant interest in pharmacology. While direct in vivo research on Prosaikogenin D is currently limited, substantial evidence from studies on its parent compounds, particularly Saikosaponin D (SSD), strongly suggests that Prosaikogenin D is a principal active metabolite responsible for a spectrum of observed therapeutic effects. This guide synthesizes the available data, focusing on the metabolic generation of Prosaikogenin D and its implicated roles in anti-inflammatory and anti-cancer pathways, providing a foundational resource for future research and development.

The Metabolic Emergence of a Bioactive Moiety

Prosaikogenin D is not typically administered directly in in vivo studies; rather, it is formed through the metabolic conversion of saikosaponins, such as Saikosaponin B2 and Saikosaponin D, within the body. This biotransformation is a critical step in the activation of these compounds, and it is widely posited that Prosaikogenin D possesses significantly higher bioactivity than its glycosidic precursors.[1] The metabolic cascade primarily involves enzymatic hydrolysis in the gastrointestinal tract and liver.[2]

Caption: Metabolic activation of Saikosaponin D to Prosaikogenin D.

In Vivo Anti-Inflammatory Activity: An Indirect but Compelling Case

Direct quantitative in vivo data for Prosaikogenin D's anti-inflammatory effects are not extensively documented in publicly available literature. However, a study focusing on a derivative, prosaikogenin D methyl ester (PrsDMe), has provided valuable insights. This study demonstrated that PrsDMe exhibits significant anti-inflammatory activity in mouse models of carrageenan-induced acute inflammation and adjuvant-induced arthritis. The underlying mechanism is suggested to be the suppression of the NF-κB signaling pathway.[3] While these findings are for a methylated form, they provide a strong rationale for investigating the anti-inflammatory potential of Prosaikogenin D itself.

Implicated Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The study on PrsDMe indicated that the compound inhibited the degradation of IκB, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent gene transcription.[3] It is highly probable that Prosaikogenin D exerts its anti-inflammatory effects through a similar mechanism.

Caption: Proposed NF-κB inhibition pathway by Prosaikogenin D.

Anticancer Potential: Inferences from Precursor Studies

While direct in vivo studies on the anticancer effects of Prosaikogenin D are lacking, a wealth of research on Saikosaponin D (SSD) provides strong indirect evidence. SSD has been shown to inhibit the growth of various cancer cells, and it is understood that its metabolites, including prosaikogenins, are key mediators of this activity.[4] For instance, Prosaikogenin G, a structurally similar compound, has demonstrated potent anticancer activity against several cancer cell lines.[5] These findings strongly suggest that Prosaikogenin D is a promising candidate for anticancer drug development.

Experimental Protocols: A Call for Future Research

Due to the nascent stage of direct in vivo research on Prosaikogenin D, detailed, validated experimental protocols are not yet established in the scientific literature. The development of such protocols is a critical next step for the field. Based on the research on its precursors and derivatives, future in vivo studies on Prosaikogenin D would likely involve the following:

Hypothetical Experimental Workflow for In Vivo Anti-Inflammatory Studies

Caption: Hypothetical workflow for in vivo anti-inflammatory studies.

Quantitative Data: The Missing Pieces

A significant gap in the current understanding of Prosaikogenin D is the lack of quantitative in vivo data. To facilitate future research and enable meta-analyses, it is imperative that studies are designed to generate robust quantitative data. The following tables are templates for the types of data that are needed.

Table 1: Hypothetical Quantitative Data for In Vivo Anti-Inflammatory Activity

| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) | Inhibition (%) |

| Control | - | 0.85 ± 0.05 | - |

| Vehicle | - | 0.83 ± 0.06 | 2.4 |

| Prosaikogenin D | 10 | Data Needed | Data Needed |

| Prosaikogenin D | 25 | Data Needed | Data Needed |

| Prosaikogenin D | 50 | Data Needed | Data Needed |

| Positive Control | 10 | 0.35 ± 0.04 | 58.8 |

Table 2: Hypothetical Quantitative Data for In Vivo Anticancer Activity (Xenograft Model)

| Treatment Group | Dose (mg/kg/day) | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Control | - | 1500 ± 150 | - |

| Vehicle | - | 1450 ± 130 | 3.3 |

| Prosaikogenin D | 10 | Data Needed | Data Needed |

| Prosaikogenin D | 25 | Data Needed | Data Needed |

| Prosaikogenin D | 50 | Data Needed | Data Needed |

| Positive Control | 5 | 500 ± 80 | 66.7 |

Conclusion and Future Directions

Prosaikogenin D stands as a promising bioactive compound with significant therapeutic potential, particularly in the realms of anti-inflammatory and anticancer applications. While direct in vivo evidence is currently sparse, the extensive research on its parent saikosaponins provides a strong foundation for its further investigation. Future research must prioritize direct in vivo studies of Prosaikogenin D to elucidate its pharmacokinetic and pharmacodynamic properties, establish clear dose-response relationships, and definitively map its mechanisms of action. The generation of robust quantitative data and the development of standardized experimental protocols will be paramount in translating the promise of Prosaikogenin D into tangible clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]

- 3. Anti-inflammatory activity of prosapogenin methyl ester of platycodin D via nuclear factor-kappaB pathway inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research progress on the molecular mechanisms of Saikosaponin D in various diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Prosaikogenin D and its Derivatives: A Technical Guide to Their Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prosaikogenin D and its derivatives, metabolites of saikosaponins found in medicinal plants of the Bupleurum genus, are emerging as compounds of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of their biological effects, with a focus on their anti-cancer and anti-proliferative properties. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the associated biochemical pathways and experimental workflows.

Introduction

Saikosaponins, triterpenoid (B12794562) saponins (B1172615) extracted from the roots of Bupleurum species, have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, fever, and liver diseases.[1] Their biological activity is often enhanced upon metabolism into their secondary saponin (B1150181) forms, known as prosaikogenins and saikogenins.[2][3] Prosaikogenin D, a metabolite of saikosaponin B2, and other prosaikogenin derivatives, such as F and G (metabolites of saikosaponin A and D, respectively), are gaining attention for their potent bioactivities.[1][3][4] This guide focuses on the biological effects of Prosaikogenin D and its closely related derivatives, providing a technical resource for researchers in drug discovery and development.

Biological Effects of Prosaikogenin D and Its Derivatives

The primary biological activities reported for Prosaikogenin D and its derivatives are centered around their anti-cancer and anti-proliferative effects.

Anti-Cancer Activity

-

Prosaikogenin D: Has demonstrated anti-cancer activity, notably against the A549 human lung carcinoma cell line.

-

Prosaikogenin F and G: Exhibit significant anti-cancer effects against the HCT 116 human colon cancer cell line.[1][4] Prosaikogenin G, in particular, has been identified as a potent cytotoxic agent against a range of cancer cell lines, including breast (MDA-MB-468), liver (HepG2), and colon (HCT116) cancer, while showing lower toxicity to normal cells.[5][6][7]

Anti-Proliferative Activity

-

Prosaikogenin D, A, and G: Have been shown to inhibit the proliferation of rat mesangial cells, which is a key characteristic of glomerular disease.[8][9][10][11]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological effects of Prosaikogenin D and its derivatives.

Table 1: Anti-Cancer Activity of Prosaikogenin Derivatives

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Prosaikogenin F | HCT 116 (Human Colon Carcinoma) | CCK-8 | 14.21 | [1][12] |

| Prosaikogenin G | HCT 116 (Human Colon Carcinoma) | CCK-8 | 8.49 | [1][12] |

| Prosaikogenin G | MDA-MB-468 (Human Breast Adenocarcinoma) | Cytotoxicity Assay | 22.38 | [5][6] |

| Prosaikogenin G | A549 (Human Lung Carcinoma) | Cytotoxicity Assay | 32.15 | [5][6] |

| Prosaikogenin G | HepG2 (Human Hepatocellular Carcinoma) | Cytotoxicity Assay | 22.58 | [5][6] |

| Prosaikogenin G | AGS (Human Gastric Adenocarcinoma) | Cytotoxicity Assay | 25.12 | [5][6] |

| Prosaikogenin G | PANC-1 (Human Pancreatic Carcinoma) | Cytotoxicity Assay | 24.89 | [5][6] |

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Enzymatic Preparation of Prosaikogenins

Objective: To produce Prosaikogenin D, F, and G from their parent saikosaponins through enzymatic hydrolysis.

-

Preparation of Prosaikogenin D from Saikosaponin B2:

-

Reaction System: A reaction mixture is prepared containing 100 µg/mL of saikosaponin B2 and 8.00 mg/mL of cellulase (B1617823) in an HAc-NaAc buffer (pH 4.7).[3]

-

Incubation: The mixture is incubated at 60 °C for 33 hours to achieve a high conversion ratio.[3]

-

Purification: The resulting Prosaikogenin D is purified from the reaction mixture using appropriate chromatographic techniques.

-

-

Preparation of Prosaikogenin F and G from Saikosaponin A and D:

-

Enzyme Source: Recombinant β-glucosidase enzymes, BglPm (from Paenibacillus mucilaginosus) and BglLk (from Lactobacillus koreensis), are used.[1][4]

-

Conversion: Saikosaponin A is converted to Prosaikogenin F using BglPm, and Saikosaponin D is converted to Prosaikogenin G using BglLk.[1][4] The reactions are carried out at 30–37 °C and a pH of 6.5–7.0.[2]

-

Purification: The produced Prosaikogenin F and G are purified using silica (B1680970) column chromatography.[2]

-

Anti-Cancer Cell Viability Assay (CCK-8 Assay)

Objective: To determine the cytotoxic effects of Prosaikogenin F and G on HCT 116 human colon cancer cells.

-

Cell Seeding: HCT 116 cells are seeded into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium.[9][13][14][15]

-

Incubation: The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[9][13][14][15]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Prosaikogenin F or G. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plate is incubated for an appropriate period (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[9][12][13][14][15]

-

Final Incubation: The plate is incubated for 1-4 hours to allow for the colorimetric reaction to develop.[9][12][13][14][15]

-

Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[9][13][14][15]

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Signaling Pathways